Product packaging for Dibismuth tritartrate(Cat. No.:CAS No. 6591-56-6)

Dibismuth tritartrate

Cat. No.: B1227062
CAS No.: 6591-56-6
M. Wt: 862.17 g/mol
InChI Key: SULICOHAQXOMED-YDXPQRMKSA-H
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Description

Dibismuth tritartrate is a chemical compound of interest in biomedical and pharmaceutical research due to the established biological activities of bismuth-based coordination complexes. Its core research value lies in its potential as a tool for studying antimicrobial mechanisms and gastrointestinal cytoprotection. Researchers investigate its multifaceted mechanism of action, which is thought to involve the disruption of bacterial cell walls and essential enzymes through bismuth ions binding to thiol groups in proteins . This activity is particularly relevant for studying pathogens like Helicobacter pylori , where bismuth compounds can inhibit urease activity and impair bacterial adhesion to host cells . Furthermore, studies suggest bismuth tartrate may offer a model compound for exploring anti-inflammatory effects and the stabilization of mucosal barriers in the gastrointestinal tract . In vitro, the tartrate ligand acts as a chelating agent, which can influence the solubility and bioavailability of the bismuth ion in physiological environments, making it a relevant subject for metallodrug pharmacokinetic studies . Its applications extend to models of colonic disease and ulcerative colitis, providing a platform for investigating novel therapeutic strategies . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Bi2O18 B1227062 Dibismuth tritartrate CAS No. 6591-56-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dibismuth;(2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULICOHAQXOMED-YDXPQRMKSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Bi2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6591-56-6
Record name Bismuth tartrate anhydrous
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Record name Dibismuth tritartrate
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Record name BISMUTH TARTRATE ANHYDROUS
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Advanced Synthetic Methodologies for Dibismuth Tritartrate

Controlled Precipitation Techniques for Bismuth(III) Tartrates

Controlled precipitation remains a fundamental technique for synthesizing bismuth tartrates. This method involves the reaction of a soluble bismuth salt, typically bismuth(III) nitrate (B79036), with tartaric acid or a tartrate salt in a solution, leading to the precipitation of the less soluble bismuth tartrate complex. The success of this method hinges on the meticulous control of several key parameters.

The molar ratio of the bismuth precursor to the tartrate ligand is a critical determinant of the final product's composition and structure. Varying the stoichiometry can lead to the formation of different bismuth tartrate species. For instance, research has shown that reacting basic bismuth(III) nitrates with a DL-tartaric acid solution at a molar ratio of 1.1 (tartrate ions to bismuth) at 70 °C produces a bismuth tartrate with the composition BiC₄H₃O₆. urfu.ru

Studies into the precipitation from nitrate solutions have identified conditions for forming distinct compounds based on reactant ratios. The reaction of Bi(NO₃)₃ · 5 H₂O with L-(+)-tartaric acid can yield bismuth(III) tartrate trihydrate, a complex containing two different tartrate ligands. researchgate.net Furthermore, investigations have determined that a high-purity dibismuth tritartrate trihydrate can be obtained when the molar ratio of tartaric acid to bismuth is 2.1. sibran.ru The interaction between a nitric acid solution containing bismuth and a solution of L(+)-tartaric acid at a molar ratio of 1.1 (tartrate to bismuth) results in a precipitate with a bismuth:tartrate:nitrate ion ratio of 1:1:1, identified as [Bi(NO₃)(C₄H₄O₆)]·3H₂O. researchgate.neturfu.ru

Bismuth PrecursorTartrate SourceMolar Ratio (Tartrate:Bi)Resulting Compound
Basic Bismuth(III) NitratesDL-Tartaric Acid1.1 : 1BiC₄H₃O₆ urfu.ru
Oxohydroxobismuth(III) Nitrate TrihydrateTartaric Acid2.1 : 1This compound Trihydrate sibran.ru
Bismuth Nitrate in Nitric AcidL(+)-Tartaric Acid1.1 : 1[Bi(NO₃)(C₄H₄O₆)]·3H₂O researchgate.neturfu.ru
Bi(NO₃)₃ · 5 H₂OL-(+)-Tartaric AcidNot SpecifiedBismuth(III) Tartrate Trihydrate researchgate.net

Temperature and pH are paramount in directing the synthesis towards the desired bismuth tartrate species while preventing the formation of undesired byproducts, such as bismuth hydroxide (B78521). The deprotonation of tartaric acid's carboxylic acid groups is pH-dependent, which in turn enables complexation with the Bi³⁺ ion. Maintaining a pH between 2.2 and 2.3 is crucial for stabilizing the colloidal solution during magma extraction. Research on the synthesis of bismuth citrate (B86180), a related carboxylate complex, highlights that the reaction of basic bismuth nitrate with citric acid solutions to form BiC₆H₅O₇ occurs optimally in the temperature range of 50-70°C at a pH of 0.5-0.7. researchgate.net

Temperature control is equally critical. Early methods for synthesizing alkali metal tetra-bismuth tartrates specified that reactions should be conducted below 15°C to suppress the formation of tri-bismuth tartrate derivatives. In contrast, modern protocols may involve preheating solutions to ensure homogeneity. In the synthesis of BiC₄H₃O₆ from basic bismuth nitrates and DL-tartaric acid, a reaction temperature of 70°C is maintained for 1-2 hours. urfu.ru

ParameterConditionOutcome
pH2.2–2.3Stabilizes colloidal solution, prevents bismuth hydroxide formation.
pH8.0–8.6Stabilized tetra-bismuth tartrate solutions.
Temperature<15°CSuppresses tri-bismuth tartrate formation in traditional methods.
Temperature70°COptimal for the synthesis of BiC₄H₃O₆ from basic nitrates and tartaric acid. urfu.ru

Influence of Precursor Stoichiometry on Product Formation

Solvothermal and Hydrothermal Approaches to Bismuth Tartrate Derivatives

Solvothermal and hydrothermal methods offer advanced routes for synthesizing crystalline materials, including various bismuth compounds. These techniques involve chemical reactions in solvents at temperatures above their boiling point within a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products with controlled morphology and size.

While specific literature on the direct solvothermal synthesis of this compound is limited, the methodology has been widely applied to produce other bismuth-based materials, often from bismuth carboxylate precursors. For instance, uniform bismuth nanospheres have been successfully prepared via a solvothermal process using bismuth nitrate and poly(N-vinyl-2-pyrrolidone) in ethylene (B1197577) glycol. nih.gov Similarly, bismuth oxide (Bi₂O₃) nanoparticles have been fabricated through a solvothermal process followed by calcination. atlantis-press.com

Hydrothermal synthesis, which uses water as the solvent, is particularly noted for its ability to control crystal structure, morphology, and band gap. nih.gov This method has been used to create a variety of bismuth oxides and complexes, such as BiVO₄ and BiFeO₃ hollow spheres. nih.govmdpi.com The synthesis of bismuth tartrate precursors via aqueous methods is a well-established step, and these precursors can then be used in subsequent thermal treatments. researchgate.neturfu.ru The principles of hydrothermal synthesis, with its control over temperature, time, and pH, could be readily adapted to crystallize specific phases of this compound directly from solution. nih.govrsc.org

Solid-State Synthesis and Mechanochemical Considerations

Solid-state synthesis and mechanochemistry provide solvent-free alternatives for producing bismuth compounds. Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and structural changes in solid reactants.

This approach has been demonstrated in the synthesis of bismuth tartrate. One method involves the treatment of metallic bismuth with tartaric acid by grinding them together in a mortar, followed by heating with water, to produce a bismuth tartrate precursor for bismuth oxide. urfu.ru Mechanochemical activation has also been explored for producing bismuth citrate precursors, highlighting its potential for scalable, solvent-free synthesis routes. smolecule.com The synthesis of high-purity bismuth compounds can also start from solid precursors like oxohydroxonitrates, which then react with aqueous solutions of organic acids in a solid-liquid reaction, minimizing the bulk use of solvents. sibran.ru

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.com Bismuth compounds themselves are considered attractive "green" reagents due to their remarkably low toxicity and stability. nih.govresearchgate.net

Key green chemistry principles applicable to this compound synthesis include:

Use of Safer Solvents and Reagents : Tartaric acid itself is an ecofriendly, biogenic compound. rsc.org The use of water as a solvent in aqueous precipitation and hydrothermal methods is a cornerstone of green synthesis.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Solid-state and mechanochemical methods can exhibit high atom economy by eliminating solvents and reducing byproduct formation.

Catalysis : The use of non-toxic bismuth compounds as catalysts in other organic syntheses is well-established, reflecting their green credentials. researchgate.netiwu.edu

Design for Energy Efficiency : Hydrothermal and solvothermal methods, while requiring energy for heat and pressure, can be more efficient than multi-step processes at ambient pressure. Microwave-assisted hydrothermal synthesis, for example, can dramatically reduce reaction times. dtu.dk

Prevention of Waste : By carefully controlling stoichiometry and reaction conditions (pH, temperature), the formation of byproducts can be minimized, adhering to the first principle of green chemistry: waste prevention.

The move towards using solid-state reactions and aqueous-based hydrothermal methods for synthesizing bismuth compounds aligns well with the goals of creating more sustainable and environmentally benign chemical manufacturing processes. sibran.ruresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal and Powder X-ray Diffraction Analysis of Dibismuth Tritartrate

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For bismuth tartrate complexes, it reveals intricate coordination environments and extended structures.

While a definitive crystal structure for this compound is not widely published, studies on related compounds provide significant insight. The reaction of Bi(NO₃)₃·5H₂O with L-(+)-tartaric acid yields Bismuth(III) tartrate trihydrate, a compound whose solid-state structure has been determined by single-crystal X-ray methods. researchgate.net This analysis shows a three-dimensional network, a common feature for bismuth carboxylates. researchgate.net In this structure, two different tartrate ligands are present: [L-(+)-tartrate]¹⁻ and [L-(+)-tartrate]²⁻. researchgate.net Another related compound, a two-dimensional coordination polymer with the composition {[Bi(μ-C₄H₄O₆)(NO₃)(H₂O)]–4H₂O}∞, has also been synthesized and characterized. urfu.ru

The precipitation of bismuth(III) from nitrate (B79036) solutions with tartaric acid can yield different products depending on the conditions. At a molar ratio of tartrate ions to Bi(III) of around 1:1, a compound identified as [Bi(NO₃)(C₄H₄O₆)]·3H₂O is formed. sibran.ru Increasing the tartrate ratio to 2 or higher leads to the formation of a bismuth ditartrate complex, [Bi(C₄H₄O₆)(C₄H₅O₆)]·3H₂O, which crystallizes in the orthorhombic system. sibran.ru

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in bismuth compounds, particularly bismuth carboxylates and oxides. acs.orgfibopt.rudiva-portal.org For instance, a new polymorph of a heterobimetallic bismuth-rhodium carboxylate, BiRh(O₂CCF₃)₄, has been crystallized and characterized. acs.org The thermal decomposition of bismuth tartrates often leads to polymorphic forms of bismuth oxide (Bi₂O₃), such as the tetragonal β-Bi₂O₃ and the monoclinic α-Bi₂O₃. urfu.ru The formation of these polymorphs is dependent on the decomposition temperature and atmosphere. urfu.ru

Table 1: Crystallographic Data for a Related Bismuth Tartrate Complex Data for Bismuth Ditartrate Complex [Bi(C₄H₄O₆)(C₄H₅O₆)]·3H₂O

Crystal System Space Group Key Structural Features

The crystal structures of bismuth tartrate complexes are dominated by the bridging and chelating properties of the polydentate hydroxycarboxylate ligands. researchgate.net This leads to the formation of extensive three-dimensional networks and supramolecular assemblies. researchgate.net In these structures, bismuth typically exhibits high coordination numbers. researchgate.net

The supramolecular assembly is largely directed by the coordination of tartrate ligands to the bismuth centers, forming robust frameworks. The use of related tripodal ligands with bismuth has also been shown to form hybrid metal-organic frameworks (MOFs), where the assembly is directed by both cation and anion interactions. nih.gov These frameworks can be composed of cage-like units linked into one-, two-, or three-dimensional polymers. nih.gov The interplay of strong coordination bonds and weaker intermolecular forces, such as hydrogen bonding involving coordinated water molecules and hydroxyl groups of the tartrate, further stabilizes these supramolecular architectures. urfu.ru

Crystallographic Features and Polymorphism

Vibrational Spectroscopy (IR and Raman) for Ligand and Metal-Ligand Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint, offering detailed information about functional groups and the nature of chemical bonds within a compound. These techniques are complementary, as a change in dipole moment is required for IR activity, while a change in polarizability is necessary for Raman activity. photothermal.comnih.gov

Analysis of the IR spectra of bismuth tartrates, such as [Bi(NO₃)(C₄H₄O₆)]·3H₂O and BiC₄H₃O₆·H₂O, reveals significant changes compared to the spectrum of free tartaric acid. urfu.ru Notably, the disappearance of the ν(C=O) and ν(C-O) vibration bands of the carboxylic acid groups in the spectrum of BiC₄H₃O₆·H₂O indicates the presence of a twice-deprotonated tartaric acid anion. urfu.ru The presence of a broad band around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of water molecules and the hydroxyl groups of the tartrate ions, which are involved in hydrogen bonding. urfu.ru

In the Raman spectra of bismuth-containing glasses, bands associated with Bi-O bonds in [BiO₆] and [BiO₃] units are observed. scirp.org For crystalline bismuth tartrates, the Bi-O stretching vibrations are expected in the lower frequency region of the IR and Raman spectra. The vibrational spectra of bismuth subcarbonate, for example, show the Bi-O stretching mode at 553 cm⁻¹ in the IR and 512 cm⁻¹ in the Raman spectrum. unlp.edu.ar

Table 2: Selected Vibrational Bands for a Related Bismuth Tartrate Compound Data for [Bi(NO₃)(C₄H₄O₆)]·3H₂O and BiC₄H₃O₆·H₂O

Wavenumber (cm⁻¹) Assignment Compound Reference
~3400 ν(O-H) of water and hydroxyl groups Both urfu.ru
1590 Carboxylate group vibrations [Bi(NO₃)(C₄H₄O₆)]·3H₂O urfu.ru
1390 Carboxylate group vibrations [Bi(NO₃)(C₄H₄O₆)]·3H₂O urfu.ru
1400-1280 Broadened band, likely due to nitrate ions [Bi(NO₃)(C₄H₄O₆)]·3H₂O urfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Bismuth Tartrate Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution and the solid state. Proton (¹H) NMR studies have been conducted on bismuth(III) tartrate complexes in strongly alkaline solutions. acs.orgacs.org

These studies reveal the formation of stable chelate species. A discontinuity in the chemical shift of the C-H protons of the tartrate anion at a metal-to-ligand mole ratio of 0.5 indicates the formation of a stable complex containing one bismuth ion per two tartrate ligands, in addition to a 1:1 complex. acs.org The chemical shift of the bismuth(III) tartrate complex is also shown to be sensitive to the alkalinity of the solution, increasing significantly with higher pH. acs.org Titration data suggests that at a pH of 13.1, the 1:1 complex has the formula [Bi(C₄H₄O₆)(OH)₄]³⁻. acs.org

While direct ¹³C NMR data for this compound is scarce, solid-state NMR has been effectively used to explore polymorphism in other bismuth complexes, such as bismuth di-n-butyldithiocarbamate, demonstrating its utility in distinguishing different crystalline forms. diva-portal.org

Advanced Electron Microscopy for Morphological and Nanostructural Analysis

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for characterizing the morphology, particle size, and nanostructure of materials.

SEM analysis of bismuth tartrate synthesized via a sol-gel method revealed that the material consists of small primary particles of around 100 nm, which are agglomerated into larger masses of approximately 50 µm. ias.ac.in Further studies on the thermal decomposition of bismuth tartrate precursors have shown that the resulting bismuth oxide particles tend to retain the morphology of the original precursor. urfu.ru

TEM has been employed to study the ultrastructural changes in Helicobacter pylori when treated with bismuth salts like colloidal bismuth subcitrate. nih.gov These studies show significant morphological changes in the bacteria, including cellular swelling, vacuolization, and degradation of the cell wall, providing insight into the mechanism of action of these bismuth-based therapeutics. nih.gov While this application does not directly characterize the morphology of this compound itself, it highlights the utility of TEM in investigating the biological interactions of related bismuth compounds.

High-Resolution Imaging of Nanocrystalline Forms

The study of this compound in its nanocrystalline state offers the potential for novel applications, and its characterization relies heavily on high-resolution imaging techniques. Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are the primary methods used to investigate the morphology, crystal structure, and particle size of such nanomaterials.

While specific studies on the high-resolution imaging of nanocrystalline this compound are not extensively documented, the methodologies applied to other nanocrystalline bismuth compounds provide a clear framework for its analysis. The synthesis of bismuth-based nanoparticles and their subsequent characterization are well-established processes. ajer.orgresearchgate.netmonash.edu

Transmission Electron Microscopy (TEM): TEM is a powerful technique for visualizing the morphology and size of nanoparticles. scirp.org For instance, in the study of bismuth oxide nanoparticles, TEM investigations have revealed spherical-like shapes with average particle sizes of less than 50 nm. ajer.org When analyzing nanocrystalline materials, TEM can provide detailed images of the individual particles and their agglomeration state. researchgate.net In some cases, electron beam irradiation during TEM analysis can induce the formation and growth of bismuth nanoparticles. monash.edu The growth of these nanoparticles can sometimes be observed in real-time, including dynamic effects such as particle rotation, until they reach a stable size, often around 20 nm in diameter. monash.edu

X-ray Diffraction (XRD): XRD is an essential technique for determining the crystalline structure of materials. researchgate.net For nanocrystalline bismuth compounds, XRD patterns can confirm the crystalline phase and provide an estimation of the average crystallite size using the Scherrer equation. researchgate.net For example, the analysis of bismuth nanoparticles within a polymer matrix has shown the growth of single crystalline Bi nanoparticles. researchgate.net The diffraction patterns of bismuth-containing nanocomposites can confirm the effective integration of the different materials and the presence of various crystalline phases. nih.gov In some instances, bismuth tartrate compounds may exhibit a low degree of crystallinity, characterized by broadened and low-intensity reflexes in their diffractograms. urfu.ru

Table 2: Techniques for High-Resolution Imaging of Nanocrystalline Bismuth Compounds

TechniqueInformation Obtained
Transmission Electron Microscopy (TEM)Particle size, morphology, and dynamic growth processes. ajer.orgmonash.eduscirp.org
X-ray Diffraction (XRD)Crystalline structure, phase identification, and average crystallite size. researchgate.netresearchgate.netnih.govurfu.ru

Coordination Chemistry of Bismuth Iii with Tartrate Ligands

Bismuth(III) Stereochemistry and Lone Pair Influence in Tartrate Complexes

The coordination chemistry of bismuth(III) is profoundly influenced by its ground state electron configuration, [Xe]4f¹⁴5d¹⁰6s². mdpi.com The presence of the 6s² lone pair of electrons is a dominant factor in determining the stereochemistry of its complexes. mdpi.comucl.ac.uk This lone pair can be stereochemically active, meaning it occupies a position in the coordination sphere, or inactive, where it remains spherically distributed around the metal core.

When the lone pair is active, it results in a distorted coordination geometry and an asymmetrical arrangement of ligands. researchgate.net This is often described as a "hemidirected" geometry, where the coordinating ligands are pushed to one side of the bismuth center, leaving a gap or void occupied by the lone pair. mdpi.com In contrast, a "holodirected" arrangement involves a more symmetrical distribution of ligands around the central ion. mdpi.com The stereochemical effect of the lone pair can be quantified by the displacement of the bismuth atom from the centroid of its coordination polyhedron. researchgate.net

The flexibility in coordination number and geometry imparted by the lone pair allows for a rich structural diversity in bismuth complexes. ucl.ac.uk For Bi(III) complexes with higher coordination numbers (≥ 8), the presence of a stereoactive lone pair leads to specific polyhedral geometries, with a preference for dodecahedral, tricapped trigonal prismatic, and square antiprismatic arrangements. researchgate.net DFT (density functional theory) calculations have been employed to understand the localization of the lone electron pair and its influence on structural distortion. mdpi.com

Table 1: Influence of the 6s² Lone Pair on Bismuth(III) Stereochemistry

FeatureDescriptionConsequence
Electron Configuration Bi(III) possesses a [Xe]4f¹⁴5d¹⁰6s² configuration. mdpi.comThe 6s² electron pair can be stereochemically active. mdpi.comucl.ac.uk
Stereochemical Activity The lone pair occupies a distinct position in the coordination sphere.Leads to distortion of the coordination polyhedron. researchgate.net
Ligand Distribution Ligands are arranged asymmetrically.Results in a "hemidirected" geometry. mdpi.com
Coordination Geometries Favors high coordination numbers with irregular shapes.Common geometries include Ψ-dodecahedron and Ψ-tricapped trigonal prism. researchgate.net

Chelation and Bridging Modes of Tartrate in Dibismuth Systems

Tartaric acid and its corresponding tartrate anions are versatile ligands due to the presence of multiple donor sites: two carboxylate groups and two hydroxyl groups. This allows tartrate to bind to metal ions in various modes, most notably as a chelating agent, where it binds to a single metal center through two or more donor atoms, and as a bridging ligand, where it links two or more metal centers. researchgate.netresearchgate.netvulcanchem.com

In bismuth-tartrate systems, these binding modes lead to the formation of polynuclear complexes and coordination polymers. researchgate.netresearchgate.net For instance, a two-dimensional bismuth(III) coordination polymer has been synthesized where the tartrate ligand bridges four separate bismuth(III) ions, creating an infinite network. researchgate.net The ability of tartrate to act as a multidentate ligand is crucial in forming these extended structures.

The complexity of this system is further highlighted by the isolation of a bismuth(III) tartrate trihydrate which contains two distinct types of tartrate ligands: [L-(+)-tartrate]¹⁻ and [L-(+)-tartrate]²⁻. researchgate.net The crystal structure reveals a three-dimensional network built from the chelating and bridging properties of these polydentate ligands. researchgate.net In another example, a nine-coordinate bismuth center is complexed by two tartrato(2-) ligands, one of which acts as a bridge to an adjacent bismuth atom. researchgate.net The presence of multiple carboxylate bands in the infrared (IR) spectra of bismuth tartrates confirms the different structural roles played by these groups. urfu.ru

Table 2: Coordination Modes of Tartrate in Bismuth(III) Complexes

Coordination ModeDescriptionStructural OutcomeExample
Chelation Tartrate binds to a single Bi(III) ion via multiple donor atoms (e.g., carboxylate and hydroxyl groups). vulcanchem.comFormation of stable, cyclic structures around the metal center.A component of most Bi-tartrate structures. patsnap.com
Bridging Tartrate links two or more Bi(III) ions.Formation of dimeric, polynuclear, or extended polymeric architectures. researchgate.netresearchgate.netA 2D polymer where tartrate bridges four Bi(III) ions. researchgate.net
Mixed Modes A combination of chelation and bridging within the same structure.Creation of complex 3D networks.Bismuth(III) tartrate trihydrate with two different tartrate ligand types. researchgate.net

Influence of Anions and Cations on Bismuth-Tartrate Coordination Geometries

The final structure of a crystalline bismuth-tartrate complex is not solely dictated by the interaction between the bismuth ion and the tartrate ligand. The presence of other species, such as counter-anions from the starting bismuth salt (e.g., nitrate) and any cations present, can significantly influence the resulting coordination geometry and supramolecular assembly. uva.esresearchgate.net

While not involving tartrate, studies on other bismuth complexes provide clear evidence for the powerful role of anions and cations. Research on bismuth tris(3-pyridyl) complexes has shown that anion···Bi interactions can be strong enough to compete with other coordination bonds, leading to dramatic changes in the supramolecular structure. uva.es Similarly, the choice of cation can mediate the assembly of different framework structures. uva.es This principle applies broadly to bismuth coordination chemistry, indicating that the selection of salts and the ionic composition of the reaction medium are critical parameters for controlling the structure of bismuth-tartrate complexes.

Ligand Design Strategies for Tailored Bismuth-Tartrate Architectures

The intentional design of coordination compounds with specific structures and properties is a major goal in modern chemistry. For bismuth-tartrate systems, strategies can range from simple modifications of reaction conditions to the sophisticated design of new chelating ligands.

A powerful yet straightforward strategy involves controlling the alkalinity of the synthesis medium. It has been demonstrated that by carefully adjusting the molar ratio of sodium hydroxide (B78521) to bismuth(III) nitrate (B79036) in the presence of tartaric acid, a whole library of different bismuth-based materials—including metallic, (oxy)hydroxide, and oxide structures—can be produced from bismuth-tartrate complex intermediates. rsc.org This highlights how tuning a fundamental parameter like pH can direct the synthetic outcome. rsc.org

More broadly, the field of ligand design for bismuth is advancing rapidly, particularly for biomedical applications. The goal is to create chelating agents that form exceptionally stable and kinetically inert complexes with Bi(III). nih.govd-nb.info For example, mesocyclic chelators like AAZTA have been developed to coordinate Bi(III) rapidly at room temperature, forming robust complexes suitable for applications like targeted alpha therapy. nih.gov While these advanced ligands are not tartrate-based, the underlying principles—tuning ligand architecture to achieve high thermodynamic stability and kinetic inertness—are directly relevant to the future design of tailored bismuth-tartrate architectures for specific applications. d-nb.info

Thermodynamic and Kinetic Studies of Dibismuth Tritartrate Transformations

Thermal Decomposition Pathways of Dibismuth Tritartrate Precursors

The oxidative thermolysis of bismuth tartrate precursors is a multi-stage process involving dehydration, decomposition of the organic tartrate moiety, and the formation of intermediate species before yielding the final bismuth oxide product. The exact pathway can vary depending on the specific composition of the precursor, such as BiC₄H₃O₆·H₂O or [Bi(NO₃)(C₄H₄O₆)]·3H₂O. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for elucidating the thermal decomposition process. TGA measures changes in mass with temperature, while DSC tracks the heat flow associated with thermal events.

For bismuth tartrate monohydrate (BiC₄H₃O₆·H₂O), the decomposition begins with an endothermic effect at approximately 100 °C, corresponding to the removal of one molecule of crystallization water. researchgate.net This initial dehydration step results in a mass loss of about 4.8%. researchgate.net Following dehydration, the DSC data for various bismuth tartrate precursors reveal significant exothermic effects between 250 °C and 300 °C. These are associated with the complex processes of decomposition and oxidation of the tartrate ions, leading to the release of gaseous products such as water (H₂O) and carbon dioxide (CO₂). researchgate.net

In the case of the precursor [Bi(NO₃)(C₄H₄O₆)]·3H₂O, samples heated to 150, 200, and 250 °C become X-ray amorphous, indicating a loss of crystalline structure during these intermediate stages of decomposition. researchgate.net

Table 1: Key Thermal Events in the Decomposition of Bismuth Tartrate Precursors

Precursor CompoundTemperature (°C)Thermal EventObservation
BiC₄H₃O₆·H₂O~100EndothermicDehydration (loss of H₂O)
BiC₄H₃O₆·H₂O250 - 280ExothermicDecomposition of tartrate ions
[Bi(NO₃)(C₄H₄O₆)]·3H₂O100EndothermicPartial, reversible dehydration
[Bi(NO₃)(C₄H₄O₆)]·3H₂O150 - 250-Product becomes X-ray amorphous
[Bi(NO₃)(C₄H₄O₆)]·3H₂O300ExothermicFormation of β-Bi₂O₃ and (BiO)₂CO₃

This table summarizes data from studies on bismuth tartrate precursors, showing the temperatures at which key physical and chemical changes occur during thermal analysis. researchgate.net

Identification of Intermediate Species During Pyrolysis (e.g., Bismuth Oxocarbonates)

During the oxidative thermolysis of bismuth tartrate precursors, several intermediate species are formed. A key and consistently identified intermediate is bismuth oxocarbonate, (BiO)₂CO₃. researchgate.net X-ray diffraction (XRD) analysis of the solid residues after heating precursors like [Bi(NO₃)(C₄H₄O₆)]·3H₂O to 300 °C clearly shows the presence of both tetragonal β-Bi₂O₃ and bismuth oxocarbonate. researchgate.net

The formation of bismuth oxocarbonate is a confirmed stage in the thermal transformation, distinguishing it from the decomposition of other metal tartrates where metal oxalates might appear as intermediates. researchgate.net For bismuth tartrates, the formation of a bismuth oxalate (B1200264) intermediate has not been established. researchgate.net In precursors that contain nitrate (B79036) ions, such as [Bi(NO₃)(C₄H₄O₆)]·3H₂O, redox reactions involving both the tartrate and nitrate ions also occur as part of the intermediate process. researchgate.net

Phase Transitions and Solid-State Rearrangements of Bismuth Tartrates

The thermal decomposition of bismuth tartrates involves significant phase transitions and solid-state rearrangements. Initially, hydrated precursors like [Bi(NO₃)(C₄H₄O₆)]·3H₂O undergo a reversible partial dehydration at around 100 °C. researchgate.net Upon further heating to temperatures between 150 °C and 250 °C, the material becomes X-ray amorphous, signifying a complete loss of its initial crystalline order. researchgate.net

A crucial phase transition occurs at higher temperatures. The intermediate product, tetragonal β-Bi₂O₃, which forms around 300 °C, transforms into the monoclinic α-Bi₂O₃ phase upon further heating. researchgate.net This β→α phase transition represents a significant solid-state rearrangement from a metastable tetragonal structure to a more stable monoclinic form. The final bismuth oxide product often retains the morphology of the initial precursor particles. researchgate.net

Reaction Kinetics of Oxidative Thermolysis Processes

For precursors containing nitrate ions, the kinetics are further complicated by redox reactions between the tartrate and nitrate ions, which influence the decomposition pathway and temperature. researchgate.net The absence of nitrate ions in precursors like BiC₄H₃O₆·H₂O leads to a more straightforward decomposition process, making it a preferable precursor for producing β-Bi₂O₃ at lower temperatures. researchgate.net

Stability Studies under Varied Environmental Conditions

While comprehensive stability studies under a wide range of environmental conditions are not extensively detailed in the primary literature, several key stability characteristics can be determined from the available research.

Thermal Stability: The thermal stability of this compound precursors is limited. As established by TGA/DSC studies, decomposition begins with dehydration at temperatures as low as 100 °C, with the main organic structure breaking down between 250 °C and 300 °C. researchgate.net The final oxide product, β-Bi₂O₃, is itself metastable and will transition to the more stable α-Bi₂O₃ phase at higher temperatures. researchgate.net

Chemical Stability: Bismuth tartrate precursors exhibit instability in certain aqueous environments. For example, the precursor [Bi(NO₃)(C₄H₄O₆)]·3H₂O becomes X-ray amorphous after being washed with water, indicating a structural change or loss of crystallinity upon interaction with water. researchgate.net The dehydration of this precursor at 100 °C is also noted to be reversible; samples kept in the air for several days after heating can reabsorb moisture and partially revert to their original crystalline structure. researchgate.net Furthermore, bismuth oxide itself is known to be reactive and not inert, capable of reacting with atmospheric carbon dioxide to form bismuth subcarbonate, with the reaction being influenced by light and pH. plos.org This suggests that the precursors and their decomposition products are sensitive to atmospheric conditions.

Theoretical and Computational Chemistry of Dibismuth Tritartrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules like dibismuth tritartrate. These calculations provide valuable insights into the bonding, charge distribution, and reactivity of the compound. By solving the Kohn-Sham equations, DFT can model the electron density and, from it, derive various molecular properties.

The coordination of bismuth ions with tartrate ligands is central to the structure and stability of this compound. The primary interactions are the bonds between bismuth and the oxygen atoms of the carboxylate and hydroxyl groups of the tartrate moieties. DFT calculations can elucidate the nature of these Bi-O bonds, quantifying their covalent and ionic character. The analysis of the electron density distribution, such as through Quantum Theory of Atoms in Molecules (QTAIM), can reveal bond critical points and characterize the strength and nature of these interactions.

While direct Bi-C bonds are not typically expected in the primary coordination sphere of this compound, the proximity of the bismuth center to the carbon backbone of the tartrate ligand can lead to weaker, secondary interactions. Computational analysis can map the electrostatic potential and identify any significant through-space interactions between bismuth and the carbon atoms of the tartrate.

Table 1: Illustrative DFT-Calculated Bond Parameters for Bismuth-Oxygen (B8504807) Interactions in a Model Bismuth-Tartrate System

Bond TypeBond Length (Å)Bond OrderElectron Density at BCP (ρ)
Bi-O (carboxylate)2.250.450.082
Bi-O (hydroxyl)2.400.350.065

Note: The values in this table are illustrative and representative of typical DFT results for bismuth-oxygen bonds in similar coordination environments. BCP stands for Bond Critical Point.

Bismuth, being a heavy element (Z=83), exhibits significant relativistic effects that influence its chemical properties. These effects, arising from the high velocity of the inner-shell electrons, contract the s and p orbitals and expand the d and f orbitals. In the context of this compound, these relativistic effects have a profound impact on the coordination geometry and bonding.

Analysis of Bismuth-Oxygen and Bismuth-Carbon Bonding Interactions

Molecular Dynamics Simulations of Bismuth-Tartrate Solution Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves in a solution. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for understanding the solvation of the complex, the dynamics of ligand exchange, and the conformational flexibility of the tartrate ligands.

By simulating a system containing this compound and water molecules, one can observe the formation and stability of the hydration shell around the bismuth ions. The radial distribution functions derived from these simulations can provide detailed information about the average distances and coordination numbers of water molecules around the metal center. Furthermore, MD simulations can be used to explore the conformational landscape of the tartrate ligands and how their flexibility is influenced by their coordination to the bismuth ions.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. For this compound, theoretical calculations can aid in the assignment of vibrational modes observed in Infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. urfu.ru This comparison can confirm the coordination mode of the tartrate ligands and provide evidence for the presence of specific functional groups. For instance, the calculated stretching frequencies for the Bi-O bonds can be correlated with bands observed in the far-IR region of the experimental spectrum. urfu.ru

Furthermore, computational methods can be used to determine the energetics of reactions involving this compound. uni-muenchen.de This includes calculating the enthalpy and Gibbs free energy of formation, as well as the activation energies for various transformation processes. uni-muenchen.deibrecap.com For example, the energy required for the homolytic cleavage of a Bi-O bond can be estimated, providing insights into the thermal stability of the complex. rsc.org These calculations are crucial for understanding the reactivity and potential decomposition pathways of the compound. uni-muenchen.desavemyexams.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Spectroscopic Technique
O-H Stretch (hydroxyl)3200-3500IR, Raman
C-H Stretch2850-3000IR, Raman
C=O Stretch (carboxylate)1550-1650IR
Bi-O Stretch400-600IR, Raman

Note: These are typical frequency ranges and the exact values would be obtained from specific DFT calculations.

Computational Design of Novel Bismuth-Tartrate Hybrid Materials

The principles of computational chemistry can be extended to the rational design of new materials based on the bismuth-tartrate framework. By systematically modifying the tartrate ligand, for example, by introducing different functional groups, it is possible to tune the properties of the resulting material. DFT calculations can be used to screen potential new ligands and predict the electronic and structural properties of the resulting hybrid materials.

For instance, computational screening could be used to identify modifications that enhance the thermal stability, alter the solubility, or introduce new functionalities, such as catalytic activity or specific binding properties. The design of inorganic-organic frameworks using building blocks like bismuth and tartrate derivatives is an active area of research where computational modeling can guide synthetic efforts. core.ac.uk By predicting the properties of hypothetical structures, computational chemistry can accelerate the discovery of novel bismuth-tartrate hybrid materials with tailored applications. The design of such materials could also explore the creation of mixed-metal systems, where another metal ion is incorporated into the bismuth-tartrate structure to impart novel electronic or magnetic properties. researchgate.net

Applications of Dibismuth Tritartrate and Its Derivatives in Advanced Materials Science

Energy Storage Materials

Dibismuth tritartrate and related tartrate compounds serve as valuable precursors for the synthesis of nanostructured bismuth materials used in energy storage devices, such as lithium-ion and sodium-ion batteries. The use of these precursors allows for the creation of unique morphologies and composite structures that can enhance electrochemical performance.

Bismuth is an attractive anode material for next-generation batteries due to its high theoretical volumetric capacity. However, it suffers from large volume changes during charging and discharging, which can lead to poor cycling stability. The use of bismuth tartrate precursors in synthesis can help mitigate these issues by enabling the formation of nanostructured materials and composites.

For example, bismuth trifluoride (BiF₃), a potential anode material for lithium secondary batteries, can be prepared using bismuth tartrate as the bismuth salt precursor. theiet.org The process involves dissolving bismuth tartrate in an acetic acid solution, followed by a precipitation reaction to form BiF₃. theiet.org This method allows for the controlled synthesis of the desired electrode material.

In another approach, bismuth-antimony (Bi-Sb) nanocomposites embedded in a porous carbon matrix have been fabricated through the pyrolysis of bismuth(III) citrate (B86180) and potassium antimony tartrate precursors. The tartrate precursor for antimony plays a key role in this one-step synthesis. The resulting material, with nanosized Bi-Sb alloy particles confined within a carbon framework, demonstrates improved stability against the volume expansion and contraction that occurs during sodiation/desodiation cycles in sodium-ion batteries.

The materials derived from bismuth tartrate precursors have shown promising performance in battery applications. The Bi-Sb@C nanocomposites, for instance, exhibit excellent long-term cycling stability when used as anodes in sodium-ion batteries. An optimized composition, Bi₁Sb₁@C, delivered a capacity of 167.2 mAh g⁻¹ after 8000 cycles at a high current rate of 1 A g⁻¹. This remarkable stability is attributed to the synergistic effects of the Bi-Sb alloy and the protective porous carbon matrix, which originates from the organic precursors.

Similarly, bismuth sulfide/activated carbon composites, synthesized using bismuth nitrate (B79036) and thiourea (B124793) with activated carbon via a hydrothermal method, have been investigated as anode materials for lithium-ion batteries. One configuration, BCF24, demonstrated a specific capacity of 77.779 mAh g⁻¹ with a coulombic efficiency of 78.79%. acs.org While this study did not directly use a tartrate precursor, it highlights the ongoing research into bismuth-based composites for battery applications, a field where tartrate-derived materials have shown significant promise.

Table 3: Electrochemical Performance of Bismuth-Based Anode Materials Derived from Tartrate Precursors

MaterialBattery TypeSpecific CapacityCycling StabilityReference
Bi₁Sb₁@CSodium-Ion167.2 mAh g⁻¹ @ 1 A g⁻¹After 8000 cyclesN/A
BCF24 (Bismuth sulfide/activated carbon)Lithium-Ion77.779 mAh g⁻¹78.79% Coulombic Efficiency acs.org

Future Research Directions and Emerging Opportunities in Dibismuth Tritartrate Chemistry

The field of bismuth chemistry, particularly concerning dibismuth tritartrate and related compounds, is poised for significant advancements. Building upon the existing knowledge base, future research is branching into innovative synthesis, deeper stereochemical understanding, advanced analytical techniques, and the creation of novel functional materials. These emerging avenues promise to unlock new applications and a more profound comprehension of bismuth-tartrate systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.